Benzoyl-L-arginine beta-naphthylamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

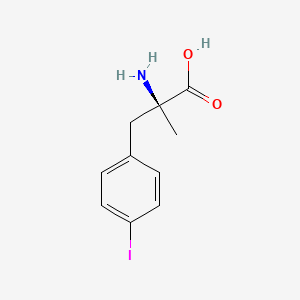

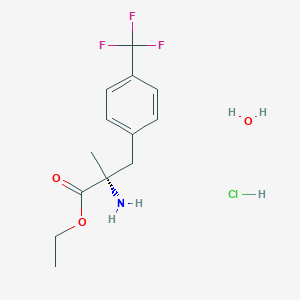

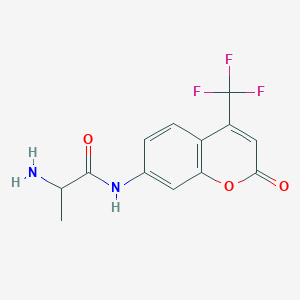

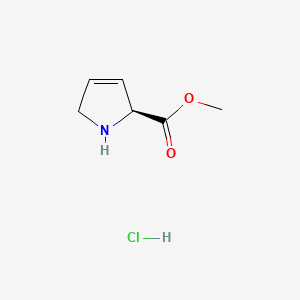

Benzoyl-L-arginine beta-naphthylamide hydrochloride (Bz-L-Arg-β-NAHCl) is a synthetic compound that has been used in scientific research since the late 1970s. It is a potent inhibitor of enzyme activity that has been used to study the enzymatic processes of a variety of biological systems. Bz-L-Arg-β-NAHCl has been used as a tool in biochemistry, molecular biology, and pharmacology research. It has been used to study the biochemical and physiological effects of enzymes, hormones, and other biological molecules.

Aplicaciones Científicas De Investigación

Trypsin Substrate

BANA serves as a substrate for trypsin, an enzyme that breaks down proteins in the digestive system. In scientific research, BANA is used to measure trypsin activity by quantifying the rate at which it cleaves the BANA molecule . This application is crucial in studies related to digestive diseases and the development of digestive aids.

Protease Activity Assay

Researchers utilize BANA in assays to determine the protease activity of various biological samples. Proteases are enzymes that break down proteins, and their activity is a key indicator of many biological processes and disease states. BANA’s role in these assays helps in understanding conditions like cancer, where protease activity is often altered .

Periodontal Disease Detection

The BANA test, which uses BANA as a substrate, is employed to evaluate the presence of specific periodontal pathogens. The test detects the enzymatic activity of bacteria that are known to contribute to periodontal disease, making it a valuable tool for early diagnosis and monitoring of treatment efficacy .

Cathepsin B Activity Measurement

BANA is used to determine the activity of cathepsin B, a lysosomal cysteine protease. This application is significant in research on diseases such as osteoarthritis and cancer, where cathepsin B plays a role in tissue degradation and tumor progression .

Papain Activity Determination

Papain, a proteolytic enzyme from the papaya plant, is studied using BANA as a substrate. The activity of papain is relevant in various industrial processes, including meat tenderizing and wound debridement. BANA’s role in measuring papain activity aids in optimizing these processes .

Inhibitor Screening

BANA is instrumental in screening for inhibitors of proteolytic enzymes. By observing the interaction between BANA and potential inhibitors, researchers can identify compounds that may lead to the development of new therapeutic drugs for conditions associated with excessive proteolytic activity .

Mecanismo De Acción

Target of Action

Benzoyl-L-arginine beta-naphthylamide hydrochloride, also known as (S)-N-(5-guanidino-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl)benzamide hydrochloride, primarily targets proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain . These enzymes play crucial roles in various biological processes, including protein digestion and turnover, immune response, and cell signaling.

Mode of Action

The compound acts as a chromogenic substrate for these enzymes . It is hydrolyzed at the bond between the arginine and the p-naphthylamine moieties, releasing the chromophore p-naphthylamine . This release can be detected by colorimetric analysis, providing a measure of the enzymatic activity .

Biochemical Pathways

The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes is part of the broader proteolysis pathway. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is essential for many cellular processes, including protein digestion and turnover, immune response, and cell signaling .

Pharmacokinetics

Its solubility in dmf is reported to be 50 mg/ml, suggesting that it may have good bioavailability . The compound is typically stored at 2-8°C, indicating that it is stable under refrigerated conditions .

Result of Action

The hydrolysis of Benzoyl-L-arginine beta-naphthylamide hydrochloride by the target enzymes results in the release of the chromophore p-naphthylamine . This can be detected by colorimetric analysis, providing a measure of the enzymatic activity . Therefore, the compound can be used to evaluate the activity of proteolytic enzymes such as trypsin, cathepsin B1, cathepsin H, and papain .

Propiedades

IUPAC Name |

N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2.ClH/c24-23(25)26-14-6-11-20(28-21(29)17-8-2-1-3-9-17)22(30)27-19-13-12-16-7-4-5-10-18(16)15-19;/h1-5,7-10,12-13,15,20H,6,11,14H2,(H,27,30)(H,28,29)(H4,24,25,26);1H/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGRKDJZQIGWQF-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoyl-L-arginine beta-naphthylamide hydrochloride | |

CAS RN |

198555-19-0 |

Source

|

| Record name | 198555-19-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.